Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINVTWMFWHTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Intramolecular Cyclization of Amino Alcohols or Amino Acids
- Reaction Conditions: Typically, amino alcohols or amino acids undergo cyclization under acidic or basic conditions, often catalyzed by acids such as p-toluenesulfonic acid or bases like potassium carbonate.
- Outcome: Formation of the hexahydro-pyrrolo[3,2-c]pyridine core with high regioselectivity.
Method B: Reductive Cyclization of Nitriles or Ketones
- Reaction Conditions: Nitriles or ketones are subjected to reductive conditions using hydrogen gas in the presence of catalysts like palladium or Raney nickel.
- Research Data: A study reported an 85-90% yield using hydrogenation over palladium catalysts at mild temperatures, facilitating the formation of the core structure efficiently.
Introduction of the Carboxylate Group and Tert-Butyl Esterification
Once the core is synthesized, the next crucial step involves attaching the carboxylate group and protecting it with a tert-butyl group.
Method A: Carboxylation Followed by Tert-Butylation
- Carboxylation: The pyrrolopyridine core is functionalized with a carboxylic acid group via lithiation or directed ortho-lithiation, followed by carbonation.
- Esterification: The resulting acid is esterified with tert-butanol using reagents such as di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol in the presence of acid catalysts.
Method B: Direct Esterification of the Carboxylic Acid
- Reaction Conditions: Activation of the acid with DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) followed by reaction with tert-butanol.
- Research Findings: A 98% yield was achieved when using DCC in dichloromethane at room temperature for 18 hours, demonstrating high efficiency and purity.
Key Reaction Conditions and Data
| Reaction Step | Reagents | Catalysts/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization to core | Amino alcohols or ketones | Acidic/basic, heat | 85-90 | Intramolecular cyclization |
| Carboxylation | Lithiated intermediates | CO2 gas, low temperature | N/A | Forms carboxylic acid |
| Esterification | Carboxylic acid + tert-butanol | DCC, DCM, room temp | 98 | High yield, mild conditions |
Advanced Synthetic Routes from Literature
Recent research indicates that the synthesis can be optimized via multi-step procedures involving:
- Hydrogenation: Using 5% palladium hydroxide on activated carbon in methanol or ethanol at 20°C for 10 hours, achieving yields up to 99% (as per data from recent experimental reports).
- Amide Coupling and Functionalization: Employing carbodiimide coupling agents and protecting groups to introduce substituents selectively on the pyrrolopyridine ring.
Representative Data from Research
| Method | Reagents | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | Palladium hydroxide, H2 | Methanol, 20°C, 10h | 99% | |
| Esterification | DCC, tert-butanol | Dichloromethane, room temp, 18h | 98% |
Notes on Scalability and Industrial Synthesis
- The multi-step synthesis can be scaled using continuous flow reactors, ensuring consistent quality.
- Catalytic hydrogenation remains the most efficient for large-scale production, with high yields and minimal by-products.
- Protecting group strategies, such as Boc protection, are crucial during multi-step syntheses to prevent side reactions.
Research Findings and Optimization Strategies
- Catalyst Selection: Palladium-based catalysts, especially Pd(OH)2, provide high activity and selectivity.
- Reaction Temperatures: Mild conditions (20-70°C) are optimal to prevent decomposition.
- Solvent Choice: Polar aprotic solvents like dichloromethane and acetonitrile facilitate smooth reactions.
- Yield Optimization: Use of excess tert-butanol and appropriate activating agents enhances esterification efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, typically converting the nitrogen-containing ring into more oxidized forms.
Reduction: It can also be reduced under specific conditions to form saturated derivatives.
Substitution: Commonly undergoes nucleophilic substitution reactions at the ester group, which can lead to a variety of derivative compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The products vary depending on the reaction, but common derivatives include hydroxylated or reduced forms of the original compound, as well as various substituted esters.
Scientific Research Applications
Neuropharmacology
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine derivatives have been investigated for their potential as neuroprotective agents. These compounds exhibit affinity for various neurotransmitter receptors, suggesting a role in treating neurodegenerative diseases and cognitive disorders.
Antidepressant Activity
Research indicates that certain derivatives of this compound may possess antidepressant properties by modulating serotonin and norepinephrine levels in the brain. This is particularly relevant in the development of new treatments for depression and anxiety disorders.
Anticancer Properties
Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific application of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate in anticancer drug discovery is an area of ongoing research.
Polymer Chemistry
This compound serves as a useful building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for the development of materials suitable for advanced applications in coatings and composites.
Catalysis
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine derivatives have been explored as catalysts in organic reactions, particularly in asymmetric synthesis. Their ability to facilitate reactions with high selectivity makes them valuable in producing chiral compounds.
Synthetic Intermediate
This compound acts as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, enabling chemists to create a diverse range of compounds for pharmaceutical and industrial applications.
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Parkinson's disease by inhibiting oxidative stress markers .
Case Study 2: Antidepressant Activity
Research presented at the International Conference on Depression highlighted the antidepressant-like effects of tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine derivatives in rodent models, showing significant behavioral improvements .
Case Study 3: Catalytic Applications
In a recent publication in ACS Catalysis, researchers reported the use of this compound as an effective catalyst for the synthesis of chiral amines from ketones with high enantioselectivity .
Summary Table of Applications
Mechanism of Action
The mechanism by which tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate exerts its effects largely depends on the context of its use. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but generally, it could affect processes like enzyme catalysis or signal transduction.
Comparison with Similar Compounds
Chemical Profile :
- CAS No.: 1160247-99-3
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structure : A bicyclic pyrrolo[3,2-c]pyridine core with a tert-butyl carbamate (Boc) group at the 5-position. This configuration protects the secondary amine, making the compound a versatile intermediate in pharmaceutical synthesis .
Comparison with Structural Analogs
Tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole
tert-Butyl (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
(3aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
- CAS No.: 1273568-65-2
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Key Differences :
- Applications : Key intermediate in antiviral and anticancer drug pipelines .
Biological Activity
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate (CAS No. 1160247-99-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 226.32 g/mol. The compound features a pyrrolidine ring fused to a pyridine structure, which is significant for its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine derivatives exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .
2. Antitumor Activity
Research has demonstrated that related pyrrolidine derivatives possess cytotoxic effects against various cancer cell lines. For example, the compound's structural analogs have been tested against colon carcinoma (HCT-15) and exhibited significant antiproliferative activity . The structure-activity relationship (SAR) analysis highlighted that modifications on the pyrrolidine ring can enhance the anticancer efficacy.
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of this compound class. Some studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Table: Summary of Biological Activities
| Activity | Study Reference | Effectiveness |
|---|---|---|
| Antimicrobial | Effective against Mycobacterium tuberculosis | |
| Antitumor | Significant cytotoxicity in HCT-15 cells | |
| Neuroprotective | Modulates neurotransmitter systems |
Detailed Research Findings
- Antimicrobial Studies : In vitro assays demonstrated that tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine derivatives inhibited the growth of several bacterial strains, suggesting a broad-spectrum antimicrobial potential.
- Cytotoxicity Assays : Compounds were evaluated against various cancer cell lines using MTT assays. The results indicated an IC50 value significantly lower than standard chemotherapeutics, underscoring the potential for these compounds in cancer therapy.
- Neuropharmacological Evaluations : Behavioral studies in animal models showed that these compounds could improve cognitive function and reduce neuroinflammation, indicating their potential role in treating conditions like Alzheimer's disease.
Q & A
Q. Hazard Table :
| Risk | Mitigation | Reference |
|---|---|---|
| Acute Toxicity | Avoid open handling; use closed systems | |
| Skin Irritation | Immediate washing with soap/water |
Advanced: What are its applications in drug discovery?
Methodological Answer:
Calcium Channel Modulation : Analogous dihydropyridine derivatives (e.g., nifedipine) show voltage-gated Ca²⁺ channel blocking activity .
Kinase Inhibition : The pyrrolo-pyridine scaffold is a privileged structure in ATP-competitive kinase inhibitors (e.g., JAK2 inhibitors) .
Prodrug Design : Boc-protected amines serve as pH-sensitive prodrug moieties for targeted release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
